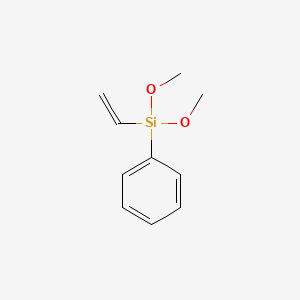
Phenylvinyldimethoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylvinyldimethoxysilane is an organosilicon compound with the molecular formula C10H14O2Si. It is characterized by a phenyl group and a vinyl group attached to a silicon atom, which is further bonded to two methoxy groups. This compound is used in various industrial and research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenylvinyldimethoxysilane can be synthesized through several methods. One common approach involves the reaction of phenylvinylsilane with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the substitution of hydrogen atoms on the silicon with methoxy groups.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process often involves continuous monitoring of temperature, pressure, and reactant concentrations to optimize the production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Phenylvinyldimethoxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with fewer substituents.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Halogenated or alkylated silanes
Aplicaciones Científicas De Investigación
Phenylvinyldimethoxysilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound is used in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is explored for use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Industry: This compound is used in the production of silicone-based materials, coatings, and adhesives
Mecanismo De Acción
The mechanism by which phenylvinyldimethoxysilane exerts its effects involves the interaction of its silicon atom with various molecular targets. The vinyl group allows for polymerization reactions, while the methoxy groups can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are crucial in the formation of stable, cross-linked networks in silicone materials .
Comparación Con Compuestos Similares
Similar Compounds
Phenylsilane: Similar to phenylvinyldimethoxysilane but lacks the vinyl group.
Vinyltrimethoxysilane: Contains a vinyl group and three methoxy groups but lacks the phenyl group.
Phenyltrimethoxysilane: Contains a phenyl group and three methoxy groups but lacks the vinyl group.
Uniqueness
This compound is unique due to the presence of both phenyl and vinyl groups, which provide a combination of stability and reactivity. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs .
Propiedades
Fórmula molecular |
C10H14O2Si |
|---|---|
Peso molecular |
194.30 g/mol |
Nombre IUPAC |
ethenyl-dimethoxy-phenylsilane |
InChI |
InChI=1S/C10H14O2Si/c1-4-13(11-2,12-3)10-8-6-5-7-9-10/h4-9H,1H2,2-3H3 |
Clave InChI |
IJNRGJJYCUCFHY-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](C=C)(C1=CC=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



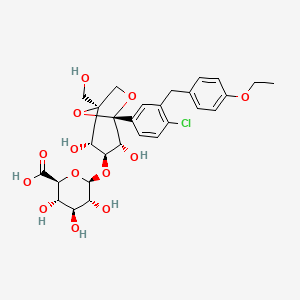
![2-[4-(1,2-Diphenyl-1-propenyl)phenoxy]-N,N-dimethylethanamine (E/Z Mixture)](/img/structure/B15293634.png)
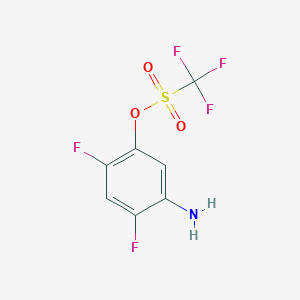
![2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyridine-3-carboxylic acid](/img/structure/B15293657.png)



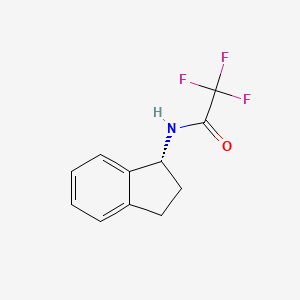
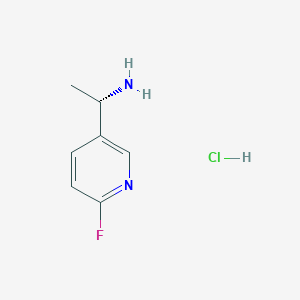
![a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol](/img/structure/B15293675.png)
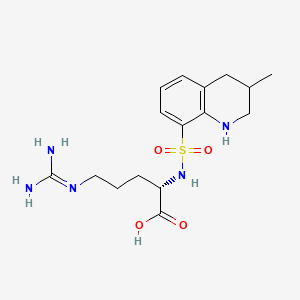
![(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B15293688.png)

